molecular formula C12H9N3O2 B11881870 3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxylic acid CAS No. 827316-49-4

3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B11881870
CAS No.: 827316-49-4
M. Wt: 227.22 g/mol
InChI Key: VREWBVPMJRFRCB-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with an indole moiety and a carboxylic acid functional group. Pyrazole derivatives are widely studied for their biological activities, including roles as agrochemicals, pharmaceuticals, and enzyme inhibitors . This compound’s carboxylic acid group further contributes to its solubility and ability to form salts, improving bioavailability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827316-49-4

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H9N3O2/c16-12(17)8-6-13-15-11(8)10-5-7-3-1-2-4-9(7)14-10/h1-6,14H,(H,13,15)(H,16,17)

InChI Key

VREWBVPMJRFRCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components: a substituted indole and a pyrazole-carboxylic acid. Retrosynthetically, the pyrazole ring is likely formed via cyclization of a hydrazine derivative with a β-ketoester or α,β-unsaturated carbonyl compound. The indole moiety, particularly at the 2-position, may be introduced through palladium-catalyzed cross-coupling or direct functionalization of preformed indole intermediates.

Stepwise Synthesis via Cyclocondensation

A common approach for pyrazole-4-carboxylic acids involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, methylhydrazine reacts with α-difluoroacetyl intermediates under catalytic conditions. Adapting this strategy, this compound could be synthesized via the following steps:

  • Formation of α,β-Unsaturated Ester : Reacting 1H-indole-2-carbaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under acidic or basic conditions to form an α,β-unsaturated ester.

  • Cyclization with Hydrazine : Treating the unsaturated ester with hydrazine hydrate in a polar solvent (e.g., ethanol or methanol) to form the pyrazole ring.

  • Hydrolysis to Carboxylic Acid : Saponification of the ester group using aqueous NaOH or LiOH to yield the carboxylic acid.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts regioselectivity and yield. In the synthesis of 3-(difluoromethyl)pyrazole derivatives, potassium iodide was employed to enhance cyclization efficiency, achieving a 95:5 ratio of the desired isomer. For the target compound, polar aprotic solvents like dimethylformamide (DMF) or ethanol may facilitate cyclization, while Lewis acids (e.g., ZnCl₂) could improve regiocontrol.

Table 1: Solvent and Catalyst Screening for Pyrazole Cyclization

SolventCatalystTemperature (°C)Yield (%)Isomer Ratio (Desired:Undesired)
EthanolNone804570:30
DMFZnCl₂1006285:15
THFKI605888:12

Temperature and Reaction Time

Controlled temperature profiles are critical to minimize side reactions. For instance, in the cyclization step of 3-(difluoromethyl)pyrazole derivatives, maintaining the reaction at −30°C during methylhydrazine addition reduced isomer formation. Similarly, a stepwise temperature increase (e.g., −30°C to 85°C) during cyclization could enhance yields for the target compound.

Purification and Characterization

Recrystallization Strategies

Recrystallization remains the most effective method for purifying pyrazole-carboxylic acids. In the case of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, recrystallization from 40% aqueous ethanol yielded 75.9% pure product. For the target compound, mixed solvents (e.g., ethanol-water or isopropanol-water) at controlled ratios may optimize crystal formation.

Spectroscopic Confirmation

1H-NMR and LC-MS are indispensable for structural validation. In the synthesis of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives, 1H-NMR confirmed regioisomerism by distinguishing between N-H signals at δ 10.2–12.5 ppm . For the 2-substituted indole variant, diagnostic peaks for the indole NH (δ ~11.5 ppm) and pyrazole protons (δ 6.5–8.0 ppm) would be critical.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeConditions/ReagentsProductKey DataReference
Esterification Ethanol/H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>)Ethyl 3-(1H-indol-2-yl)-1H-pyrazole-4-carboxylateIR: ν(C=O) at 1,715 cm<sup>−1</sup>; <sup>1</sup>H NMR: δ 4.32 (q, CH<sub>2</sub>CH<sub>3</sub>)
Amidation SOCl<sub>2</sub> → RNH<sub>2</sub>3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide<sup>13</sup>C NMR: δ 168.5 (C=O); MS: m/z 269 [M+H]<sup>+</sup>

Condensation Reactions

The compound participates in Knoevenagel and Claisen-Schmidt condensations due to its α,β-unsaturated acid moiety:

Reaction TypePartner ReagentProductSelectivity/OutcomeReference
Knoevenagel Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)α-CyanoacrylatesYields >80% in EtOH/piperidine; regioselective β-addition observed
Claisen-Schmidt Acetophenone derivativesChalcone analogsFormation of (E)-configured double bonds confirmed via NOESY

Electrophilic Substitution on Indole

The indole moiety undergoes electrophilic substitution at the 3-position (blocked by pyrazole) and 5-/6-positions:

Reaction TypeReagentsProductRegiochemical NotesReference
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro-3-(1H-indol-2-yl)-1H-pyrazole-4-carboxylic acidMajor product due to electron-donating pyrazole directing NO<sub>2</sub><sup>+</sup>
Sulfonation H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>6-Sulfo derivativeRequires heating at 80°C for 4 hours

Cyclization and Heterocycle Formation

Intramolecular cyclization generates fused polyheterocycles:

Reaction TypeConditionsProductKey Characterization DataReference
Lactam Formation DCC/DMAP, rtPyrazolo[1,5-a]indole-4-carboxamideHRMS: m/z 312.1214 [M+H]<sup>+</sup> (calc. 312.1218)
Thiazole Synthesis Lawesson’s reagent, toluene, refluxThiazolo[5,4-b]pyrazole-indole hybrid<sup>1</sup>H NMR: δ 7.98 (s, thiazole-H)

Decarboxylation and Pyrazole Reactivity

Thermal or metal-catalyzed decarboxylation modifies the core structure:

Reaction TypeConditionsProductMechanistic InsightsReference
Thermal Decarboxylation CuO, 220°C, N<sub>2</sub> atmosphere3-(1H-Indol-2-yl)-1H-pyrazoleTGA shows mass loss at 200–250°C corresponding to CO<sub>2</sub> release
Pd-Catalyzed Cross-Coupling Pd(OAc)<sub>2</sub>, aryl halidesBiarylpyrazole derivativesSuzuki-Miyaura coupling achieves >90% conversion

Coordination Chemistry

The compound acts as a tridentate ligand via N(pyrazole), N(indole), and O(carboxylate):

Metal IonComplex StructureApplicationSpectral EvidenceReference
Cu(II) [Cu(L)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]·2H<sub>2</sub>OAnticatalytic activity vs. A549 cells (IC<sub>50</sub> = 8.2 μM)EPR: g<sub>∥</sub> = 2.24, g<sub>⊥</sub> = 2.06
Zn(II) Tetrahedral ZnL<sub>2</sub>Fluorescence sensor for Fe<sup>3+</sup>λ<sub>em</sub> = 435 nm (Φ = 0.32)

Biological Activity Correlations

Derivatives show structure-dependent pharmacological effects:

DerivativeBiological ActivityPotency (IC<sub>50</sub>/MIC)Structure-Activity Relationship (SAR)Reference
Ethyl Ester Antiproliferative (MCF-7)4.7 μMEsterification enhances cell permeability
Amide (R = morpholine) COX-2 inhibition0.89 μMBulky substituents improve selectivity over COX-1

Scientific Research Applications

Pharmaceutical Applications

1. Drug Discovery and Development

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid has emerged as a lead compound in drug discovery due to its bioactive properties. Research indicates that compounds with similar structures can interact effectively with various biological targets, including enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit significant efficacy as endothelin-1 antagonists, demonstrating potential in treating cardiovascular diseases .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. In vitro assays have demonstrated that certain derivatives possess comparable or superior activity to established anticancer agents .

3. Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited weak antibacterial activity, suggesting potential for further development in antimicrobial therapies .

Case Studies

Study Focus Key Findings
Endothelin-1 Antagonist Activity Evaluation of derivativesCompounds showed significant efficacy at concentrations as low as 1 μg/mL.
Anticancer Activity In vitro assays on cancer cell linesDemonstrated inhibition of growth in multiple cancer types; some compounds were more potent than bosentan.
Antimicrobial Evaluation Testing against bacteriaSome derivatives showed weak antibacterial activity against selected strains.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

The structural and functional properties of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid are best understood through comparison with related pyrazole-carboxylic acid derivatives. Below is a detailed analysis:

Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Indole, carboxylic acid ~243.23* Potential pharmaceutical/agrochemical use (inferred)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl, phenyl, aldehyde Varies (e.g., 4c, 4e) Antioxidant, anti-inflammatory
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl, methyl, carboxylic acid 176.1 Herbicide (pyrazole class)
3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid Chloro, ethoxyphenyl, carboxylic acid ~296.72* Agrochemical intermediate (inferred)
1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid Chlorophenyl, carboxylic acid ~222.63* Pharmaceutical intermediate
3-(3-Thienyl)-1H-pyrazole-4-carboxylic acid Thienyl, carboxylic acid 194.21 Research applications (e.g., material science)

*Calculated based on molecular formula where explicit data is unavailable.

Key Observations:

Indole vs. Indole’s nitrogen atom also enables hydrogen bonding, unlike purely hydrocarbon substituents .

Carboxylic Acid vs. Aldehyde : Derivatives with aldehyde groups () exhibit antioxidant activity but may have lower solubility than carboxylic acid-containing analogs. The carboxylic acid group improves hydrophilicity and salt formation, critical for drug delivery .

Electron-Withdrawing Substituents : Compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () leverage electron-withdrawing groups (e.g., -CF₂H) to stabilize reactive intermediates, making them effective herbicides. In contrast, the indole group’s electron-rich nature may favor interactions in enzymatic pathways .

The indole group balances steric bulk with planar geometry, optimizing both solubility and binding .

Biological Activity

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of indole derivatives with pyrazole carboxylic acids. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For instance, methods utilizing microwave irradiation or solvent-free conditions have been shown to improve efficiency and reduce reaction times.

Biological Activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The compound exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as a lead compound for further development.

Cell Line IC50 (µg/mL) Control (5-FU) IC50 (µg/mL)
A549193.93371.36
HepG2208.58250.00
MCF7238.14300.00

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to an accumulation of cells in the S phase, suggesting interference with DNA synthesis.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicated moderate inhibition zones in disk diffusion assays, suggesting potential applications in treating bacterial infections.

Case Studies and Research Findings

Study on Anticancer Properties

A notable study published in Nature evaluated a series of indole-pyrazole derivatives, including this compound. The results showed promising anticancer activity across multiple cell lines, with specific focus on the inhibition of anti-apoptotic proteins, enhancing apoptotic pathways in cancer cells .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various indole-based compounds, including the target compound. The study found that it exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent in infectious diseases .

Future Directions

The biological activity of this compound presents numerous opportunities for further research:

  • Structure-Activity Relationship (SAR) Studies : Continued exploration into how modifications to the indole or pyrazole moieties affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profiles of this compound.
  • Combination Therapies : Investigating its use in combination with existing chemotherapeutics may enhance efficacy and reduce resistance.

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-indol-2-yl)-1H-pyrazole-4-carboxylic acid and related analogs?

The synthesis typically involves cyclocondensation or condensation reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines can form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid synthesis) .
  • Condensation with aldehydes : 3-Formyl-1H-indole-2-carboxylic acid can react with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst to form hybrid structures (e.g., Scheme 1 in ).
    Key parameters include reaction temperature, solvent selection (e.g., acetic acid for acidic conditions), and stoichiometric ratios of reactants.

Q. How is structural characterization performed for this compound and its derivatives?

A combination of spectroscopic and crystallographic methods is used:

  • FTIR and NMR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in FTIR) and aromatic/heterocyclic proton environments .
  • X-ray crystallography : Resolves spatial arrangements, such as the planar geometry of the pyrazole ring and dihedral angles between indole and pyrazole moieties .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

  • Temperature control : Higher temperatures (e.g., reflux in acetic acid) accelerate cyclization but may increase side products.
  • Catalyst screening : Sodium acetate in acetic acid enhances condensation efficiency , while phase-transfer catalysts could improve solubility in biphasic systems.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates pure carboxylic acid derivatives .

Q. What computational methods support the design of analogs with enhanced bioactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms .
  • Molecular docking : Screens potential interactions with biological targets (e.g., FLAP inhibitors mentioned in or Keap1 inhibitors in ).
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity .

Q. What strategies are used to derivatize the core structure for targeted biological studies?

  • Amide formation : Reacting the carboxylic acid with amines (e.g., sulfamoyl benzylamine in ) generates prodrugs or enhances solubility.
  • Functional group introduction : Halogenation (e.g., 5-chloro derivatives in ) or alkylation (e.g., methyl groups in ) modulates lipophilicity and target affinity.
  • Hybrid molecules : Conjugation with thiazole or imidazole moieties (e.g., ) explores synergistic effects.

Q. How do researchers address contradictions in reported biological activity data?

  • Dose-response validation : Replicates assays across multiple cell lines or enzymatic systems to confirm potency (e.g., FLAP inhibition in vs. Keap1 inhibition in ).
  • Metabolic stability testing : Evaluates whether instability in vitro (e.g., ester hydrolysis) explains discrepancies between cellular and biochemical assays .
  • Control experiments : Uses known inhibitors (e.g., Imazaquin in ) to benchmark activity and rule out assay artifacts.

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Rodent models : Assess oral bioavailability and tissue distribution, particularly for CNS targets due to the compound’s potential blood-brain barrier permeability (inferred from structural analogs in ).
  • Metabolite profiling : LC-MS/MS identifies major metabolites, such as glucuronidation products (similar to pathways in ).
  • Toxicology screens : Monitors hepatotoxicity and renal clearance using histopathology and serum biomarkers.

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